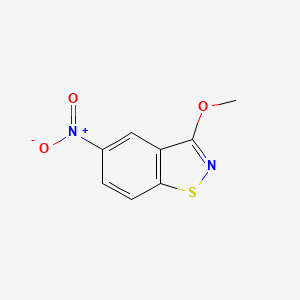

1,2-Benzisothiazole, 3-methoxy-5-nitro-

描述

Contextualization of the Benzisothiazole Heterocycle

The 1,2-benzisothiazole (B1215175) core is a bicyclic aromatic heterocycle, which consists of a benzene (B151609) ring fused to a five-membered isothiazole (B42339) ring. The isothiazole ring itself is characterized by the presence of a nitrogen and a sulfur atom in adjacent positions. This arrangement imparts unique chemical properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry. The parent compound, 1,2-benzisothiazole, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.

The versatility of the benzisothiazole scaffold allows for the introduction of various substituents at different positions on both the benzene and isothiazole rings. These modifications can significantly influence the compound's physicochemical properties and biological activity, leading to the development of a diverse library of derivatives with tailored functions.

Structural Features and Electronic Configuration of 1,2-Benzisothiazole, 3-methoxy-5-nitro-

The specific compound of interest, 1,2-Benzisothiazole, 3-methoxy-5-nitro-, possesses the chemical formula C₈H₆N₂O₃S. nih.gov Its structure is defined by the core 1,2-benzisothiazole skeleton with two key substituents: a methoxy (B1213986) group (-OCH₃) at the 3-position of the isothiazole ring and a nitro group (-NO₂) at the 5-position of the benzene ring.

Table 1: General Physicochemical Properties of Related Benzisothiazole Derivatives

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~150 - 250 g/mol | nih.gov |

| Melting Point | Varies widely with substitution | N/A |

Broader Academic Significance of Substituted Benzisothiazole Systems

Substituted benzisothiazole systems are of significant interest in academia and industry due to their diverse biological activities. Research has demonstrated that derivatives of 1,2-benzisothiazole can act as potent antimicrobial and antifungal agents. nih.govmdpi.com The mechanism of action is often attributed to the ability of the benzisothiazole moiety to interact with essential biological macromolecules.

Furthermore, the structural versatility of the benzisothiazole scaffold makes it an attractive template for the design of novel therapeutic agents. By strategically modifying the substituents, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the electronic properties and reactivity of new derivatives, guiding synthetic efforts towards compounds with desired characteristics. mdpi.comnih.gov The ongoing exploration of substituted benzisothiazoles continues to yield compounds with promising applications in various fields of chemistry and biology.

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-5-nitro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-6-4-5(10(11)12)2-3-7(6)14-9-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEVWYJONLGKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214298 | |

| Record name | 1,2-Benzisothiazole, 3-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64099-26-9 | |

| Record name | 3-Methoxy-5-nitro-1,2-benzoisothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064099269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-5-NITRO-1,2-BENZOISOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7ND9QU5NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1,2 Benzisothiazole, 3 Methoxy 5 Nitro and Its Analogs

Reactivity Governed by the Methoxy (B1213986) Substituent

The 3-methoxy group is a primary site for nucleophilic attack, acting as a leaving group in substitution reactions. Its presence significantly influences the reactivity of the C3-position of the benzisothiazole core.

The 3-methoxy group of 1,2-benzisothiazole (B1215175) derivatives can be displaced by other nucleophiles. In reactions involving analogs such as 3-chloro-1,2-benzisothiazole (B19369), treatment with sodium ethoxide in ethanol (B145695) results in the formation of 3-ethoxy-1,2-benzisothiazole, a direct substitution product where the ring remains intact. rsc.org This suggests that 1,2-benzisothiazole, 3-methoxy-5-nitro- could undergo similar SNAr (Addition-Elimination) reactions, where methoxide (B1231860) would serve as the leaving group. For instance, reaction with other alkoxides or amines could lead to the corresponding 3-alkoxy or 3-amino derivatives. Kinetic studies on analogous 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine (B122466) show a stepwise pathway involving nucleophilic addition at the carbon bearing the methoxy group, followed by the elimination of methanol. nih.gov

A notable transformation for related structures is the Chapman-like rearrangement. This thermal isomerization is observed in pseudosaccharin derivatives like 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, which rearranges to 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. researchgate.net This type of rearrangement involves the intramolecular migration of a group from an oxygen or nitrogen heteroatom to another position. youtube.com While not directly documented for 1,2-benzisothiazole, 3-methoxy-5-nitro-, the precedent in the 1,1-dioxide analog suggests that under thermal stress, a similar intramolecular rearrangement could be a potential, though likely complex, reaction pathway. researchgate.net

Influence of the Nitro Group on Reaction Pathways

The 5-nitro group is a powerful electron-withdrawing substituent that profoundly modulates the electronic properties of the benzisothiazole system, thereby activating it towards certain reaction types.

The activation of the aromatic ring by the 5-nitro group facilitates the formation of a stabilized anionic intermediate known as a Meisenheimer complex during nucleophilic aromatic substitution. nih.gov The formation of such a complex has been postulated as a pivotal feature in the reaction of 1,2-benzisothiazole, 3-methoxy-5-nitro- with nucleophiles like hydrazine (B178648). The presence of the nitro group is crucial for stabilizing this intermediate, which is a key step in the reaction pathway leading to rearranged products. nih.gov In related nitro-aromatic compounds like nitro-benzothiazinones, hydride-induced Meisenheimer complexes have been observed and studied, with their formation efficiency correlating to the compound's biological activity. rsc.org Computational studies using Density Functional Theory (DFT) have been employed to support the proposed formation of these complexes and their subsequent evolution to various products. nih.gov

Transformations Involving the Isothiazole (B42339) Ring

The isothiazole ring itself is susceptible to nucleophilic attack, which can lead to cleavage of the N-S bond and subsequent rearrangement or fragmentation of the heterocyclic system.

The reaction of 1,2-benzisothiazole, 3-methoxy-5-nitro- with hydrazine does not result in a simple substitution of the methoxy group. Instead, it surprisingly leads to a ring-opened hydrazonate product. This outcome indicates that the nucleophilic attack occurs on the isothiazole ring itself, leading to its cleavage. The formation of this ring-opened product is believed to proceed through the initial formation of a Meisenheimer complex, which then undergoes further transformation.

This behavior contrasts with the reaction of the non-nitrated 3-chloro-1,2-benzisothiazole with sodium ethoxide, which yields the substitution product without ring opening. rsc.org However, the reaction of 3-chloro-1,2-benzisothiazole with other nucleophiles, such as sodium cyanide or n-butyl-lithium, does result in products arising from the fission of the isothiazole ring. rsc.org For example, reaction with carbanions derived from active methylene (B1212753) compounds like pentane-2,4-dione can lead to the formation of 2-acetyl-3-aminobenzo[b]thiophen, a product of significant rearrangement following ring opening. rsc.org These findings highlight the isothiazole ring's susceptibility to nucleophilic attack, a pathway that is clearly dominant in the reaction of the 5-nitro substituted derivative with a strong nucleophile like hydrazine.

Interactive Data Tables

Table 1: Reactivity of 3-Substituted 1,2-Benzisothiazole Analogs with Nucleophiles

| Substituent at C3 | Nucleophile | Product(s) | Reaction Type | Reference |

| -Cl | Sodium Ethoxide | 3-Ethoxy-1,2-benzisothiazole | Nucleophilic Substitution | rsc.org |

| -Cl | Sodium Cyanide | o-Cyanophenyl thiocyanate, Bis-(o-cyanophenyl) disulfide | Ring Fission | rsc.org |

| -Cl | Pentane-2,4-dione | 2-Acetyl-3-aminobenzo[b]thiophen | Ring Opening/Rearrangement | rsc.org |

| -OCH₃ (5-nitro) | Hydrazine | Ring-opened hydrazonate | Ring Opening |

Photochemical Isomerization Pathways

The photochemical behavior of benzisothiazole derivatives, particularly those bearing a nitro group, has been a subject of mechanistic investigation. The photoisomerization of 3-piperidino-1,2-benzisothiazole (BIT) to its corresponding 2-piperidino-benzothiazole (BT) serves as a key model for understanding these transformations. clockss.org Studies on 5-nitro- and 7-nitro-substituted BIT derivatives have revealed that they irreversibly isomerize to the corresponding BT analogs upon irradiation. clockss.org

Theoretical models for the photoisomerization of simpler isothiazoles also support pathways involving conical intersections that connect the reactant's excited state to the photoproduct's ground state, providing a framework for predicting reaction outcomes. rsc.org The process is often initiated by the absorption of light, which promotes an electron to a higher energy molecular orbital, weakening key bonds and allowing for rotation and rearrangement that would not occur in the ground state. youtube.comyoutube.com

Oxidation Reactions and Sulfur Atom Transformations

The sulfur atom in the 1,2-benzisothiazole ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones, which can subsequently undergo further transformations.

The oxidation of the sulfur atom in the 1,2-benzisothiazole scaffold to form the corresponding 1-oxide (sulfoxide) and 1,1-dioxide (sulfone) is a common transformation. These oxidized derivatives are important synthetic intermediates. acs.org The selective oxidation of sulfides to sulfoxides, while avoiding overoxidation to the sulfone, is a key challenge. nih.gov

Various oxidizing agents have been employed for this purpose. Hydrogen peroxide, often in the presence of a catalyst or in a specific solvent system like acetic acid, is a widely used "green" oxidant for converting sulfides to sulfoxides and, under more forcing conditions, to sulfones. nih.govbeilstein-journals.org For instance, a controlled oxidation can be achieved by adjusting the equivalents of the oxidant and the reaction temperature; glycosyl sulfoxides were obtained using 1.5 equivalents of urea-hydrogen peroxide (UHP) at 60 °C, while the corresponding sulfones were formed with 2.5 equivalents of UHP at 80 °C. beilstein-journals.org

The synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides is well-established, often starting from saccharin (B28170) (1,2-benzisothiazolin-3-one 1,1-dioxide) and its derivatives. rsc.orgnih.gov These methods highlight the stability of the benzisothiazole 1,1-dioxide core, which is found in various biologically active compounds. researchgate.net

Table 1: Conditions for Selective Oxidation of Sulfides

| Starting Material | Oxidant System | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Generic Sulfide | H₂O₂ / Glacial Acetic Acid | Sulfoxide | Room Temperature | 90-99% | nih.gov |

| Thioglycoside | 1.5 equiv. UHP / Acetic Acid | Glycosyl Sulfoxide | 60 °C, 1.5-2.5 h | Good to Excellent | beilstein-journals.org |

| Thioglycoside | 2.5 equiv. UHP / Acetic Acid | Glycosyl Sulfone | 80 °C, 6-11 h | Good to Excellent | beilstein-journals.org |

| Thioanisole | H₂O₂ / PAMAM-G1-PMo catalyst | Sulfoxide | 30 °C, 2 h | >90% | mdpi.com |

| Thioanisole | H₂O₂ / PAMAM-G1-PMo catalyst | Sulfone | 40 °C | High | mdpi.com |

The oxidized derivatives of benzisothiazoles can be susceptible to ring-opening reactions. For the related benzothiazole (B30560) sulfones, reaction with thiols can lead to the cleavage of the heterocyclic ring to produce sulfinic acids (RSO₂H). nsf.gov This indicates that the highly oxidized sulfur atom activates the ring for nucleophilic attack. While direct oxidative conversion of a 1,2-benzisothiazole to a sulfamide (B24259) is not extensively documented, the synthesis of sulfamides often involves the reaction of amines with sulfuryl chloride or related reagents, which can be conceptually linked to intermediates derived from the oxidative degradation of sulfur heterocycles. researchgate.net In some cases, reductive conditions can also lead to the cleavage of the N-O bond in the related 1,2-benzisoxazole (B1199462) ring system, a reaction observed in the metabolism of certain drugs. researchgate.net This suggests that the isothiazole ring, particularly when modified electronically by substituents and oxidation, can be opened through various mechanisms.

Derivatization Studies of 1,2-Benzisothiazole, 3-methoxy-5-nitro- and Related Scaffolds

The 1,2-benzisothiazole framework can be modified through various reactions to generate a library of new compounds. Key among these are alkylation and halogenation reactions, where regioselectivity is a critical consideration.

Alkylation of N-heterocyclic compounds like 1,2-benzisothiazole can theoretically occur at different positions, but N-alkylation is the most studied transformation for this scaffold. For unsymmetrical benzisothiazoles, alkylation can lead to a mixture of regioisomers. In the case of 3-methoxy-1,2-benzisothiazole, alkylation would be expected to occur at the ring nitrogen atom.

Studies on the isomeric indazole system provide significant insight into the factors governing regioselectivity. beilstein-journals.orgnih.gov The choice of base, solvent, and the electronic nature of substituents on the ring can dramatically influence the ratio of N-1 versus N-2 alkylated products. beilstein-journals.orgbeilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high selectivity for the N-1 regioisomer in indazoles, particularly when an electron-withdrawing group is present at the C-3 position. beilstein-journals.org Conversely, Mitsunobu conditions can favor the formation of the N-2 regioisomer. nih.gov DFT calculations suggest that the regioselectivity can be driven by the formation of specific transition states, including chelation of the cation by the N-2 nitrogen and an adjacent substituent. beilstein-journals.org For 1,2-benzisothiazole, 3-methoxy-5-nitro-, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group would similarly dictate the nucleophilicity of the ring nitrogen and influence the product distribution upon alkylation.

Table 2: Regioselectivity in the N-Alkylation of Indazoles (Benzisothiazole Isomers)

| Substrate | Alkylation Conditions | Major Product | Selectivity (N-1:N-2) | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl Indazole | Alkyl bromide, NaH, THF | N-1 | >99% N-1 | beilstein-journals.org |

| 7-Nitro Indazole | Alkyl bromide, NaH, THF | N-2 | ≥96% N-2 | beilstein-journals.org |

| Methyl Indazole-3-carboxylate | n-Pentanol, DEAD, PPh₃ (Mitsunobu) | N-2 | 1:2.5 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate, Cs₂CO₃, Dioxane | N-1 | 90-98% Yield (N-1) | beilstein-journals.org |

Electrophilic aromatic substitution, such as halogenation, on the benzene (B151609) ring of the 1,2-benzisothiazole scaffold is governed by the directing effects of the existing substituents. For 1,2-benzisothiazole, 3-methoxy-5-nitro-, the benzene ring is substituted with a strongly deactivating, meta-directing nitro group at position 5, and the fused isothiazole ring system, which also influences the electron density of the aromatic ring. The 3-methoxy group is part of the isothiazole ring and its electronic influence is transmitted through the heterocyclic system.

Diazotization and Azo Coupling Reactions of Amino-Benzisothiazole Precursors

The transformation of amino-substituted benzisothiazoles into diazonium salts, followed by their reaction with coupling components to form azo compounds, is a cornerstone of dye chemistry. This two-step process, involving diazotization and azo coupling, allows for the synthesis of a wide array of brightly colored heterocyclic azo dyes. internationaljournalcorner.comunb.ca The reactivity of the amino group on the benzisothiazole scaffold enables its conversion into a highly reactive diazonium ion, which then acts as an electrophile in subsequent coupling reactions. wikipedia.orglibretexts.org

The general procedure begins with the diazotization of a primary aromatic amine, in this case, an amino-benzisothiazole derivative. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using sodium nitrite (B80452) to generate nitrous acid in situ. internationaljournalcorner.comorganic-chemistry.org The resulting diazonium salt is often unstable and is used directly in the next step without isolation. google.com

The subsequent azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation attacks an activated aromatic ring, the coupling agent, to form the azo compound (R−N=N−R'). wikipedia.orgyoutube.com The position of the coupling on the aromatic partner is influenced by the pH of the reaction medium and the nature of the activating groups present. libretexts.orgorganic-chemistry.org For instance, coupling to phenols is typically carried out in a weakly alkaline solution, while coupling to anilines is performed in a weakly acidic medium.

Research into the diazotization of aminobenzothiazoles has led to the synthesis of various azo dyes with potential applications in textiles and other fields. internationaljournalcorner.comresearchgate.net For example, 2-amino-6-nitrobenzothiazole (B160904) has been successfully diazotized and coupled with different aromatic compounds, including 2-naphthol, 8-hydroxyquinoline, and Naphthol AS, to produce a range of colored dyes. internationaljournalcorner.com

A study on the azo coupling reactions of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with various anilines, N-alkylanilines, and diphenylamine (B1679370) revealed the formation of both N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles (azo dyes) and isomeric 1-(5-nitro-2,1-benzisothiazol-3-yl)-3-substituted-3-phenyltriazenes. researchgate.net The formation of stable triazenes is a competing reaction, particularly when coupling with primary and secondary amines. wikipedia.orgresearchgate.net The predominance of triazene (B1217601) formation was observed in most cases, with the azo compound being a minor product. However, coupling with diphenylamine yielded a significantly higher proportion of the azo compound. researchgate.net This highlights the influence of the coupling partner's structure on the reaction outcome.

The table below summarizes representative examples of diazotization and azo coupling reactions involving amino-benzisothiazole precursors.

| Diazonium Component Precursor | Coupling Component | Reaction Conditions | Product Type | Ref |

| 2-Amino-6-nitrobenzothiazole | 2-Naphthol | Diazotization: HCl, NaNO₂, 0-5 °C; Coupling: Alkaline medium | Azo Dye | internationaljournalcorner.com |

| 2-Amino-6-nitrobenzothiazole | 8-Hydroxyquinoline | Diazotization: HCl, NaNO₂, 0-5 °C; Coupling: Alkaline medium | Azo Dye | internationaljournalcorner.com |

| 2-Amino-6-nitrobenzothiazole | Naphthol AS | Diazotization: HCl, NaNO₂, 0-5 °C; Coupling: Alkaline medium | Azo Dye | internationaljournalcorner.com |

| 5-Nitro-2,1-benzisothiazol-3-amine | Anilines | Diazotization followed by coupling | Azo Dye and Triazene | researchgate.net |

| 5-Nitro-2,1-benzisothiazol-3-amine | N-Alkylanilines | Diazotization followed by coupling | Azo Dye and Triazene | researchgate.net |

| 5-Nitro-2,1-benzisothiazol-3-amine | Diphenylamine | Diazotization followed by coupling | Azo Dye and Triazene | researchgate.net |

| 2-Aminobenzothiazole | Phenol derivatives | Diazotization followed by coupling | Azo Dye | researchgate.net |

The stability of the resulting azo compounds and triazenes can vary. The triazenes formed from 5-nitro-2,1-benzisothiazole-3-diazonium were found to be exceptionally stable in acidic media, which was attributed to the protonation occurring at the heterocyclic nitrogen rather than the triazene group. researchgate.net The synthesized azo dyes from these reactions are characteristically colored due to their extended conjugated systems, with absorption maxima often falling within the visible region of the electromagnetic spectrum. internationaljournalcorner.comyoutube.com Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for the characterization of these newly synthesized compounds. internationaljournalcorner.comresearchgate.net

Computational Chemistry and Theoretical Studies of 1,2 Benzisothiazole, 3 Methoxy 5 Nitro

Electronic Structure Characterization

Detailed electronic structure characterization for 1,2-Benzisothiazole (B1215175), 3-methoxy-5-nitro- is not available in the reviewed literature. The following subsections outline the types of analyses that are typically performed in computational studies of similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules wikipedia.orgyoutube.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions youtube.comyoutube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.comresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity researchgate.netdergipark.org.trnih.gov. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For a molecule like 1,2-Benzisothiazole, 3-methoxy-5-nitro-, a computational analysis would typically calculate the energies of the HOMO and LUMO. This data would be presented in a table, often including the energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is available in the searched sources.

Theoretical calculations can predict electronic transitions, such as those observed in UV-Vis spectroscopy. These transitions involve the excitation of an electron from an occupied orbital to an unoccupied one, commonly from the HOMO to the LUMO researchgate.net. The analysis of Singly Occupied Molecular Orbitals (SOMO) can also be relevant, particularly for radical species. Calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide theoretical absorption wavelengths (λmax), oscillator strengths, and transition assignments.

Table 2: Hypothetical Electronic Transition Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | Data not available | Data not available |

| HOMO-1 -> LUMO | Data not available | Data not available |

No specific data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is available in the searched sources.

Understanding the charge distribution within a molecule is key to interpreting its reactivity and intermolecular interactions. Natural Population Analysis (NPA) is a method used to calculate the partial charges on each atom. This analysis provides insight into the electrophilic and nucleophilic sites of the molecule. For 1,2-Benzisothiazole, 3-methoxy-5-nitro-, it would be expected that the nitro group would significantly influence the charge distribution due to its strong electron-withdrawing nature.

Table 3: Hypothetical Natural Population Analysis (NPA) Partial Charges

| Atom | Partial Charge (e) |

|---|---|

| S1 | Data not available |

| N2 | Data not available |

| C3 | Data not available |

| O (methoxy) | Data not available |

| N (nitro) | Data not available |

| O (nitro) | Data not available |

No specific data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is available in the searched sources.

Energetic Landscape and Thermochemical Properties

The energetic and thermochemical properties of 1,2-Benzisothiazole, 3-methoxy-5-nitro- have not been reported in the examined literature. Such studies are vital for understanding the compound's stability and behavior under different conditions.

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermochemical property indicating the energy change when a compound is formed from its constituent elements in their standard states. The standard molar enthalpy of sublimation (ΔgcrH°m) is the energy required for a substance to change from a solid to a gas. These values can be determined experimentally through techniques like combustion calorimetry and Calvet microcalorimetry or calculated using high-level computational methods researchgate.net.

Table 4: Hypothetical Thermochemical Properties

| Property | Value (kJ·mol-1) |

|---|---|

| Standard Molar Enthalpy of Formation (gas) | Data not available |

| Standard Molar Enthalpy of Sublimation | Data not available |

No specific data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is available in the searched sources.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium nih.govsemanticscholar.org. For heterocyclic systems like benzisothiazoles, different tautomeric forms can exist, and their relative stability is influenced by factors such as substituent effects and solvent polarity nih.govresearchgate.net. Computational chemistry can be used to calculate the relative energies (e.g., Gibbs free energy) of different tautomers to predict the predominant form at equilibrium. For the title compound, potential tautomerism is less obvious without a mobile proton on the heterocyclic ring, but computational analysis could explore other isomeric forms.

Table 5: Hypothetical Relative Energies of Tautomers/Isomers

| Isomeric Form | Relative Gibbs Free Energy (kcal·mol-1) |

|---|---|

| Form A | Data not available |

| Form B | Data not available |

No specific data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is available in the searched sources.

Molecular Geometry and Conformational Analysis

Computational methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For 1,2-Benzisothiazole, 3-methoxy-5-nitro-, these studies reveal key structural details.

Optimized Ground-State Structures

The ground-state geometry of 1,2-benzisothiazole derivatives is typically optimized using methods like Density Functional Theory (DFT). Such calculations consistently show that the core 1,2-benzisothiazole ring system is essentially planar. nih.govnih.gov The planarity of this fused ring system is a critical determinant of its electronic properties.

The substituents, a methoxy (B1213986) group at the 3-position and a nitro group at the 5-position, introduce additional degrees of freedom. The orientation of the methoxy group is of particular interest. Computational studies on related heteroallyl compounds indicate that multiple stable conformers can exist, differing by the rotation around the C-O bond. core.ac.uk For 1,2-Benzisothiazole, 3-methoxy-5-nitro-, the methoxy group's methyl moiety can be oriented in different positions relative to the isothiazole (B42339) ring. The final optimized structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis calculations. core.ac.uk

| Parameter | Typical Value (Å or °) |

|---|---|

| C-S Bond Length | ~1.75 Å |

| S-N Bond Length | ~1.65 Å |

| C-N Bond Length | ~1.38 Å |

| C-C (Aromatic) | ~1.40 Å |

| C-S-N Angle | ~95° |

| S-N-C Angle | ~110° |

Dihedral Angle Analysis and Planarity

Dihedral angle analysis provides quantitative insight into the molecule's planarity and the spatial orientation of its substituent groups. For the 1,2-benzisothiazole core, the dihedral angles are close to 0° or 180°, confirming its high degree of planarity. nih.gov

The key dihedral angles to consider for 1,2-Benzisothiazole, 3-methoxy-5-nitro- involve the methoxy and nitro groups.

Methoxy Group: The dihedral angle defined by the C-C-O-C atoms determines the orientation of the methyl group relative to the ring. Studies on similar structures, like 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, have identified multiple low-energy conformers based on the rotation of the substituent group. core.ac.uk The most stable conformer will have a specific dihedral angle that minimizes steric hindrance and optimizes electronic interactions.

Nitro Group: The dihedral angle between the plane of the nitro group (O-N-O) and the benzene (B151609) ring is also critical. In many nitroaromatic compounds, the nitro group is nearly coplanar with the aromatic ring to maximize resonance stabilization. nih.gov However, steric effects from adjacent groups can cause some twisting. For the title compound, a small dihedral angle is expected, indicating significant conjugation between the nitro group and the benzisothiazole system.

Aromaticity Assessment

Aromaticity is a key concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic molecules. Computational methods provide tools to quantify this property.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. researchgate.netresearchgate.net It involves calculating the magnetic shielding at a specific point, typically the center of a ring (a "ghost" atom). A negative NICS value indicates diatropic ring currents, which are characteristic of aromatic systems, while a positive value suggests paratropic currents, indicative of anti-aromaticity.

For 1,2-Benzisothiazole, 3-methoxy-5-nitro-, NICS calculations would be performed for both the benzene and the isothiazole rings.

NICS(0) and NICS(1): NICS values are often calculated at the ring center (NICS(0)) and at a point 1 Å above the plane (NICS(1)). NICS(1) is often considered a better indicator of the π-electron system's contribution, as it minimizes the influence of σ-bonds.

| Ring System | Expected NICS(1) Value | Aromatic Character |

|---|---|---|

| Benzene Ring (of Benzisothiazole) | Highly Negative (e.g., -8 to -12) | Aromatic |

| Isothiazole Ring (of Benzisothiazole) | Negative (e.g., -4 to -7) | Moderately Aromatic |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates, products, and, crucially, transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

For derivatives of 1,2-benzisothiazole, computational studies have been used to investigate thermal rearrangements. A notable example is the Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide to 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. conicet.gov.ar Theoretical models were developed to explore both intramolecular and various intermolecular reaction pathways, shedding light on the feasibility of each mechanism. conicet.gov.ar Such studies are vital for predicting reactivity and designing synthetic pathways.

Transition State Characterization

The transition state (TS) is the highest energy point along the reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. Characterizing the TS is a central goal of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

In the study of the Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, computational models were used to locate and characterize the transition states for different proposed pathways. conicet.gov.ar The energy of the transition state relative to the reactants determines the activation energy of the reaction. Factors such as the aromaticity of the transition state can also influence the reaction barrier, although it is not always the dominant factor. beilstein-journals.org By comparing the activation energies of different possible mechanisms (e.g., intra- vs. intermolecular), researchers can predict the most likely reaction pathway. conicet.gov.ar

| Parameter | Description |

|---|---|

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a true transition state. |

Potential Energy Surface Mapping of Rearrangement Pathways

Theoretical and computational studies are instrumental in elucidating the complex reaction mechanisms of substituted 1,2-benzisothiazoles, such as the rearrangement of 1,2-Benzisothiazole, 3-methoxy-5-nitro-. A key area of investigation involves mapping the potential energy surface for isomerization reactions, such as the thermally induced Chapman-type rearrangement. This class of rearrangement is significant in pharmaceutical and fine chemical industries. researchgate.net

In analogous compounds like 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, computational models have been effectively used to investigate the transformation into its isomer, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. researchgate.net These theoretical models are developed using fundamental structural data, often obtained from methods like X-ray diffraction of the crystalline substrate. researchgate.net

The core of this computational analysis lies in comparing the energetic viability of different reaction pathways, primarily contrasting intramolecular versus intermolecular mechanisms for the transfer of a methyl group. By calculating the energy profiles of these pathways, researchers can predict the most likely mechanism. For instance, in the case of the rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, an energetic preference for the intermolecular over the intramolecular transfer of the methyl group has been predicted. researchgate.net This preference is explained by a "quasi-simultaneous" transfer of methyl groups in the condensed phases. researchgate.net

The driving force for such rearrangements is often a significant difference in the thermodynamic stability of the reactant and the product. The product isomer may exhibit lower steric hindrance, rendering it energetically more favorable. researchgate.net Computational models have quantified this energy difference, showing it can act as a "molecular motor" for the thermal rearrangement. researchgate.net For the rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, the product was found to be approximately 60 kJ mol⁻¹ lower in energy than the reactant. researchgate.net

The data derived from these computational studies can be summarized to highlight the key energetic factors governing the rearrangement process.

| Computational Model Parameter | Finding | Energy Value |

| Mechanism Preference | Intermolecular methyl group transfer is favored over intramolecular transfer. | ~ 3.2 kJ mol⁻¹ |

| Thermodynamic Driver | The product isomer is energetically lower than the reactant. | ~ 60 kJ mol⁻¹ |

These theoretical investigations into the potential energy surface provide a molecular-level understanding of the rearrangement pathways, guiding further experimental work and process optimization for this class of compounds.

Spectroscopic Analysis of 1,2-Benzisothiazole, 3-methoxy-5-nitro- Remains Undocumented in Publicly Available Research

A thorough review of available scientific literature and chemical databases reveals a significant gap in the characterization of the chemical compound 1,2-Benzisothiazole, 3-methoxy-5-nitro- . Despite the existence of data for structurally related molecules, specific experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, for this particular compound are not present in the surveyed resources.

The synthesis and analysis of various benzisothiazole derivatives have been reported, often in the context of developing new pharmaceutical agents or materials. For instance, studies on compounds like 5-nitro-1,2-benzothiazol-3-amine have been conducted to explore their potential in modulating the aggregation of proteins such as α-synuclein and tau. nih.gov Similarly, the synthesis of other derivatives, including those with different substitution patterns, has been documented. beilstein-journals.orgresearchgate.net

Spectroscopic techniques are fundamental to the structural elucidation of newly synthesized chemical entities. NMR spectroscopy, including ¹H and ¹³C analysis, provides detailed information about the chemical environment of individual atoms within a molecule. organicchemistrydata.orgorganicchemistrydata.org For example, the chemical shifts in ¹³C NMR can be particularly useful for identifying the substitution patterns on aromatic rings and the presence of specific functional groups like methoxy groups. researchgate.netoregonstate.edu FT-IR spectroscopy complements NMR by identifying the vibrational modes of functional groups, offering crucial data on the molecular structure.

However, the specific combination of a 3-methoxy and a 5-nitro substituent on the 1,2-benzisothiazole core appears to be a novel or under-investigated arrangement. While data exists for the parent compound, 3-methoxy-1,2-benzisothiazole, nih.gov and for various nitro-substituted benzisothiazoles, nih.gov the combined spectroscopic signature of 1,2-Benzisothiazole, 3-methoxy-5-nitro- has not been published.

Consequently, a detailed analysis as specified by the requested outline—covering ¹H and ¹³C NMR chemical shifts, two-dimensional NMR correlations, variable temperature NMR studies, and FT-IR vibrational modes—cannot be provided at this time. The generation of such an article would require original experimental research to synthesize and characterize the compound.

Advanced Spectroscopic Characterization Techniques Applied to 1,2 Benzisothiazole, 3 Methoxy 5 Nitro

Vibrational Spectroscopy

Raman Spectroscopy

No specific Raman spectroscopic data for 1,2-Benzisothiazole (B1215175), 3-methoxy-5-nitro- was found in the search results. This technique would typically be used to identify vibrational modes, providing insight into the molecular structure and bonding.

Characteristic Vibrational Mode Assignments

Without Raman or infrared spectroscopy data, the assignment of characteristic vibrational modes for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is not possible. Such an analysis would involve correlating observed spectral peaks to specific bond vibrations within the molecule, such as the C=N, C-S, N-O, and C-O stretching and bending modes of the benzisothiazole ring, methoxy (B1213986) group, and nitro group.

Mass Spectrometry (MS)

While general principles of mass spectrometry are well-documented, specific high-resolution mass spectrometry data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- were not available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the molecular formula of 1,2-Benzisothiazole, 3-methoxy-5-nitro- (C₈H₆N₂O₃S). By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns in mass spectrometry provides valuable information for structural elucidation. uni-saarland.de For aromatic nitro compounds, characteristic fragmentation often involves the loss of NO, NO₂, and other small neutral molecules. miamioh.edu The fragmentation of the benzisothiazole core would also be expected. However, without experimental data for 1,2-Benzisothiazole, 3-methoxy-5-nitro-, a specific fragmentation pathway cannot be described.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- was not found. This technique is used to study the electronic transitions within a molecule.

Electronic Absorption Band Characterization

The UV-Vis spectrum of 1,2-Benzisothiazole, 3-methoxy-5-nitro- would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The presence of the nitro group, a strong chromophore, would likely result in absorption at longer wavelengths. The characterization of these bands, including their maxima (λmax) and molar absorptivity, would provide insights into the electronic structure of the molecule. nih.gov

Solvatochromic Behavior and Solvent Effects

The interaction between a solute and the surrounding solvent can significantly influence the electronic absorption spectra of a molecule. This phenomenon, known as solvatochromism, is particularly pronounced in compounds with a significant change in dipole moment upon electronic excitation. For polar molecules, an increase in solvent polarity typically leads to a shift in the absorption maxima.

In the case of compounds structurally related to 1,2-benzisothiazoles, the electronic absorption spectra are sensitive to the solvent environment. These molecules can exhibit a broad charge-transfer (CT) band in the visible region of the spectrum. The position of this band is responsive to the medium, a characteristic feature of solvatochromic dyes. This behavior arises from intermolecular solute-solvent interactions, which can be modulated by the solvent's polarity, hydrogen bond donating (HBD) acidity, and hydrogen bond accepting (HBA) basicity.

While specific experimental data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is not available in the reviewed literature, the general behavior of analogous structures suggests that it would exhibit solvatochromic properties. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzisothiazole core would likely result in a significant ground-state dipole moment and a charge-transfer character for its lowest energy electronic transition.

A hypothetical study of the solvatochromic behavior of 1,2-Benzisothiazole, 3-methoxy-5-nitro- would involve recording its UV-Vis absorption spectra in a series of solvents with varying polarities. The data from such a study would typically be presented in a table format, as shown below.

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of 1,2-Benzisothiazole, 3-methoxy-5-nitro- in Various Solvents (Note: The following data is illustrative and not based on experimental results for the specific compound.)

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.009 | 420 |

| Toluene | 0.099 | 435 |

| Chloroform | 0.259 | 450 |

| Acetone | 0.564 | 475 |

| Ethanol (B145695) | 0.798 | 490 |

| Methanol | 0.976 | 495 |

| Water | 1.000 | 510 |

Emission Spectroscopy

Emission spectroscopy, particularly fluorescence, provides insights into the excited state properties of a molecule.

Fluorescence Properties and Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For benzothiazole (B30560) derivatives, the fluorescence quantum yield can be highly sensitive to substitution patterns on the aromatic ring. The interplay between electron-donating and electron-withdrawing groups can significantly modulate the emissive properties, with some isomers being highly fluorescent while others are virtually non-emissive.

The quantum yield of related fluorophores can be influenced by factors such as the restriction of molecular motions and the surrounding environment. For instance, some dyes exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced upon aggregation due to the restriction of intramolecular rotations that would otherwise provide non-radiative decay pathways.

Specific fluorescence quantum yield data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is not documented in the available literature. A hypothetical characterization would involve measuring its emission spectrum and comparing the integrated fluorescence intensity to that of a well-characterized standard.

Table 2: Hypothetical Fluorescence Properties of 1,2-Benzisothiazole, 3-methoxy-5-nitro- in Chloroform (Note: The following data is illustrative and not based on experimental results for the specific compound.)

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 450 nm |

| Emission Wavelength (λem) | 530 nm |

| Stokes Shift | 80 nm |

| Fluorescence Quantum Yield (Φf) | 0.15 |

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore that can be influenced by its environment, including solvent polarity and viscosity. Fluorescence lifetime can be determined using time-domain or frequency-domain techniques.

In time-domain measurements, the sample is excited with a short pulse of light, and the subsequent decay of fluorescence intensity over time is monitored. In the frequency domain, the sample is excited with intensity-modulated light, and the phase shift and demodulation of the emission relative to the excitation are measured. For a single-exponential decay, the lifetimes determined from the phase shift and modulation should be identical.

Detailed studies on related compounds have shown that fluorescence lifetimes can vary from picoseconds to nanoseconds. The lifetime is sensitive to non-radiative decay pathways; for instance, conformational changes in the excited state can quench fluorescence and shorten the lifetime.

As no specific experimental data for 1,2-Benzisothiazole, 3-methoxy-5-nitro- is available, a hypothetical table of its fluorescence lifetime in different solvents is presented below to illustrate how such data would be reported.

Table 3: Hypothetical Fluorescence Lifetime (τ) of 1,2-Benzisothiazole, 3-methoxy-5-nitro- in Various Solvents (Note: The following data is illustrative and not based on experimental results for the specific compound.)

| Solvent | Fluorescence Lifetime (τ) in ns |

|---|---|

| Toluene | 1.8 |

| Chloroform | 2.5 |

| Ethanol | 3.1 |

| Water | 1.2 |

Crystallographic Analysis and Intermolecular Interactions of 1,2 Benzisothiazole, 3 Methoxy 5 Nitro and Its Crystalline Derivatives

Non-Covalent Interactions in the Solid State

Dipolar Interactions (e.g., S=O···C=O):Other significant electrostatic interactions contributing to the stability of the crystal structure would have been discussed.

The lack of empirical data for 1,2-Benzisothiazole (B1215175), 3-methoxy-5-nitro- highlights a potential area for future research in the field of chemical crystallography. The synthesis and crystallographic analysis of this compound would be necessary to provide the data required for the comprehensive article outlined.

Absence of Crystallographic Data for 1,2-Benzisothiazole, 3-methoxy-5-nitro-

A comprehensive search for crystallographic data on the chemical compound 1,2-Benzisothiazole, 3-methoxy-5-nitro- has revealed no publicly available information regarding its crystal structure, structural variability, or polymorphism.

Despite targeted searches of chemical databases and scientific literature, no research articles, crystallographic reports, or database entries detailing the single-crystal X-ray analysis of this specific compound could be located. Consequently, a discussion on its crystallographic parameters, intermolecular interactions, and potential polymorphic forms cannot be provided at this time.

Scientific investigation into the solid-state structure of a compound is a prerequisite for understanding its structural variability and polymorphism. Such studies involve the growth of single crystals and their analysis using techniques like X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice. This foundational data is essential for identifying different crystalline forms (polymorphs) and for analyzing the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.

While information exists for structurally related compounds, such as other benzisothiazole derivatives or nitro-substituted aromatic systems, these data cannot be extrapolated to accurately describe the specific crystalline behavior of 1,2-Benzisothiazole, 3-methoxy-5-nitro-. Each compound's unique combination and arrangement of functional groups dictates its specific intermolecular interactions and, therefore, its crystal structure.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of 1,2-Benzisothiazole, 3-methoxy-5-nitro-, would be required to generate the data necessary for the analysis requested in this article. Without such experimental data, any discussion on its crystallographic properties would be purely speculative and fall outside the scope of established scientific findings.

Applications in Materials Science and Chemical Synthesis

Exploration of Optical Properties for Functional Materials

The combination of a methoxy (B1213986) and a nitro group on the benzisothiazole core creates a donor-acceptor system, which is a common strategy for designing molecules with interesting optical properties, including non-linear optical activity and fluorescence.

Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and biological imaging. ucf.edulanl.gov The design of molecules with large TPA cross-sections often involves creating structures with significant intramolecular charge transfer (ICT) upon excitation. ucf.edu While no specific TPA data for 1,2-Benzisothiazole (B1215175), 3-methoxy-5-nitro- exists, the general principles of TPA material design suggest its potential. For instance, studies on various organic chromophores have shown that linking electron-donor and electron-acceptor groups through a π-conjugated system can lead to enhanced TPA properties. mdpi.com The triphenylamine-based compounds, for example, have demonstrated strong TPA and fluorescent emission activity. nsf.gov

The expected trend for TPA cross-section values can be inferred from studies on other donor-acceptor systems. The magnitude of the TPA cross-section is often influenced by the strength of the donor and acceptor groups and the nature of the conjugated bridge.

Table 1: Illustrative TPA Data for Representative Organic Chromophores (Note: This data is for general organic chromophores and not for the subject compound)

| Compound Class | Donor Group | Acceptor Group | π-Bridge | Max TPA Cross-Section (GM) | Wavelength (nm) |

|---|---|---|---|---|---|

| Chalcone Derivative | Dimethylamine | Nitro | Styryl | ~200-400 | ~600-700 |

| Stilbene Derivative | Dibutylamino | Cyano | Stilbene | ~500-1000 | ~700-800 |

| Fluorene Derivative | Diphenylamino | Dicyanovinyl | Fluorene | >1000 | ~800-900 |

Benzothiazole (B30560) derivatives are known to exhibit fluorescence. researchgate.net For example, some 2-phenylbenzothiazole (B1203474) derivatives show fluorescence emission in the 380–450 nm range. researchgate.net The introduction of substituents can tune the photophysical properties. For instance, nitrobenzothiadiazoles have been investigated as environmentally sensitive fluorescent probes. nih.gov A study on a benzothiazole-based probe demonstrated a ratiometric fluorescence response to hypochlorous acid, with emission shifting from 572 nm to 470 nm. ccspublishing.org.cn This suggests that the electronic perturbations on the benzisothiazole ring system can be exploited for designing sensors. The methoxy and nitro groups in "1,2-Benzisothiazole, 3-methoxy-5-nitro-" would likely lead to a solvatochromic fluorophore, where the emission wavelength and intensity are sensitive to the polarity of the environment. nih.gov

Thermal Stability Characterization for Material Performance

The thermal stability of organic materials is crucial for their application in electronic devices and other areas where they might be subjected to high temperatures.

Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of materials. While no TGA data for "1,2-Benzisothiazole, 3-methoxy-5-nitro-" is available, studies on related compounds offer insights. The thermal decomposition of nitroaromatic compounds can be complex, often proceeding through multiple steps and sometimes exhibiting autocatalytic behavior. tamu.edu The bond-dissociation energy of the C-NO2 bond is a key factor in their thermal stability. tamu.edunih.gov The presence of substituents ortho to the nitro group can introduce new decomposition pathways, sometimes at lower activation energies. dtic.mildtic.mil For example, a study of a trinitro-benzimidazol-2-one derivative showed its decomposition profile via TGA, highlighting how multiple nitro groups affect thermal stability in a heterocyclic system. researchgate.net Research on N-carbamoyl benzotriazole (B28993) derivatives also revealed differences in thermal properties based on their structural analogs. nih.gov

Table 2: General Thermal Decomposition Onset Temperatures for Related Compound Classes (Note: This data is illustrative and highly dependent on specific molecular structure and experimental conditions.)

| Compound Class | Decomposition Onset (Td,5%) Range (°C) | Key Structural Features |

|---|---|---|

| Simple Nitroaromatics | 200 - 300 | Presence of one or more nitro groups on an aromatic ring. tamu.edu |

| Benzimidazole Derivatives | 250 - 350 | Fused heterocyclic ring system. researchgate.net |

| Benzothiazole Derivatives | 200 - 400 | Stability can be influenced by substituents on the ring. |

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis (General Class Application)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Similarly, chiral ligands coordinate to a metal catalyst to create a chiral environment that directs the stereoselectivity of a transformation. While "1,2-Benzisothiazole, 3-methoxy-5-nitro-" itself is not chiral, derivatives of the broader benzisothiazole and related sulfur-containing heterocyclic classes have been explored in asymmetric synthesis.

Sulfur-containing heterocycles, such as thiazolidinones and oxazolidinethiones, have been successfully used as chiral auxiliaries in reactions like aldol (B89426) additions. scielo.org.mxscielo.org.mx For example, N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used as a chiral auxiliary in diastereoselective aldol reactions. scielo.org.mx Furthermore, bis(thiazoline) ligands have been used in copper- and zinc-catalyzed asymmetric Henry reactions, demonstrating that changing the metal center can even reverse the enantioselectivity. nih.gov This highlights the potential for developing chiral ligands based on the benzisothiazole framework for a variety of asymmetric catalytic reactions. mdpi.com

Micro- and Nanostructure Formation and Morphology Control

The ability of molecules to self-assemble into well-defined micro- and nanostructures is fundamental to bottom-up fabrication of functional materials. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. A study on 4-chloro-2(3H)-benzothiazolone demonstrated that this relatively simple molecule can self-assemble in solution to form fluorescent fibers with dimensions in the micrometer range. chemrxiv.org This indicates that the benzisothiazole scaffold can participate in the types of intermolecular interactions that lead to ordered structures. The presence of a methoxy group and a nitro group in "1,2-Benzisothiazole, 3-methoxy-5-nitro-" could introduce additional dipole-dipole interactions and potential for hydrogen bonding, which could be harnessed to control the morphology of self-assembled structures.

Microcrystalline Structure Analysis (e.g., SEM)

No specific research findings detailing the analysis of the microcrystalline structure of 1,2-Benzisothiazole, 3-methoxy-5-nitro- using Scanning Electron Microscopy (SEM) were identified in the searched literature. This type of analysis would provide valuable insights into the surface morphology, crystal shape, and size distribution of the solid material, which are crucial parameters for its application in materials science.

Aggregation Behavior in Solution and Solid State (e.g., DLS)

There is currently no available data from studies using techniques such as Dynamic Light Scattering (DLS) to characterize the aggregation behavior of 1,2-Benzisothiazole, 3-methoxy-5-nitro- in either solution or the solid state. Such studies are essential for understanding the compound's stability, solubility, and intermolecular interactions in various environments.

Synthesis of 1,2-Benzisothiazole, 3-methoxy-5-nitro-

While direct characterization of its material properties is not widely reported, the synthesis of 1,2-Benzisothiazole, 3-methoxy-5-nitro- has been described. A study published in the journal HETEROCYCLES in 2010 outlines a method for its preparation. clockss.org The synthesis involves the reaction of 5-Nitro-1,2-benzoisothiazole-3(2H)-one with methyl iodide in the presence of potassium carbonate in a dry dimethylformamide (DMF) solvent under a nitrogen atmosphere. clockss.org

This synthetic route provides a basis for obtaining the compound for future detailed characterization of its physicochemical properties, including the microcrystalline structure and aggregation behavior that are pertinent to its potential applications in materials science.

常见问题

Q. What are the recommended synthetic pathways for preparing 3-methoxy-5-nitro-1,2-benzisothiazole?

The synthesis of nitro-substituted benzisothiazoles typically involves diazotization and coupling reactions. For example, diazotization of 3-amino-5-nitrobenzisothiazole derivatives followed by coupling with methoxy-bearing precursors can yield the target compound. A high-temperature reflux system with polar aprotic solvents (e.g., DMF) under nitrogen atmosphere is often employed to stabilize reactive intermediates . Additionally, functionalization via nucleophilic substitution (e.g., replacing halides with methoxy groups) has been reported for structurally similar compounds .

Q. How can the structural stability of 3-methoxy-5-nitro-1,2-benzisothiazole be assessed under varying experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating thermal stability. For benzisothiazole derivatives, decomposition temperatures typically exceed 200°C, but nitro groups may lower thermal stability due to their electron-withdrawing effects . Solubility studies in polar/nonpolar solvents (e.g., ethanol, DCM) can further inform storage and reaction conditions. Safety protocols for handling nitro compounds, including explosion risk mitigation, should follow guidelines for similar heterocycles .

Q. What spectroscopic techniques are most effective for characterizing 3-methoxy-5-nitro-1,2-benzisothiazole?

- NMR : H and C NMR can identify methoxy (-OCH) and nitro (-NO) substituents via characteristic shifts (e.g., methoxy protons at δ 3.8–4.2 ppm) .

- IR : Stretching frequencies for NO (~1520 cm) and C-S (650–750 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in spectral data for nitro-substituted benzisothiazoles?

Density functional theory (DFT) simulations can model electronic transitions and predict UV-Vis absorption spectra, aiding in reconciling experimental vs. theoretical data. For example, discrepancies in λ values for nitrobenzisothiazole dyes were resolved by optimizing molecular geometries and calculating frontier molecular orbitals (HOMO-LUMO gaps) . Conformational analysis of substituents (e.g., methoxy orientation) using Gaussian or ORCA software can further explain spectral variations .

Q. What strategies optimize the regioselectivity of nitro-group introduction in benzisothiazole derivatives?

Directed ortho-metallation (DoM) using directing groups (e.g., sulfonyl or methoxy) can enhance regioselectivity. For instance, lithiation of 3-methoxybenzisothiazole followed by nitration with NO sources (e.g., acetyl nitrate) favors para-substitution relative to the methoxy group . Solvent effects (e.g., using HNO/HSO in acetic acid) and temperature control (−10°C to 0°C) minimize byproduct formation .

Q. How does the nitro group influence the biological activity of benzisothiazole derivatives?

The nitro group enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). In vitro assays for antimicrobial activity should include nitroreductase-rich bacterial strains (e.g., E. coli), as nitro groups are often prodrug moieties activated via reduction . Comparative studies with non-nitro analogs (e.g., methoxy-only derivatives) can isolate the nitro group’s contribution to bioactivity .

Q. What are the challenges in analyzing reaction intermediates during benzisothiazole functionalization?

Nitro and methoxy substituents can sterically hinder intermediate isolation. Techniques like in-situ FTIR or LC-MS with stopped-flow systems are recommended for real-time monitoring . For unstable intermediates (e.g., diazonium salts), low-temperature quenching (−78°C) with tert-butanol or sodium thiosulfate improves recovery .

Methodological Considerations

Q. How should researchers address conflicting data in reaction enthalpy measurements for benzisothiazole derivatives?

Calorimetric studies (e.g., using a Parr bomb calorimeter) must account for solvent effects and byproduct formation. For example, hydrolysis of benzisothiazoles in aqueous ethanol showed ΔrH° = −112 ± 8.4 kJ/mol, but discrepancies arise if side reactions (e.g., ring-opening) occur . Replicate experiments under inert atmospheres and purity validation via HPLC are essential .

Q. What experimental designs mitigate toxicity risks during biological testing of nitrobenzisothiazoles?

- Use Ames tests to assess mutagenicity of nitro metabolites.

- Employ zebrafish embryo toxicity assays (ZFET) for rapid ecotoxicological profiling .

- Replace nitro groups with bioisosteres (e.g., cyano) in control compounds to differentiate toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。